2-Chloropyridine-3-sulfonamide
Overview
Description
2-Chloropyridine-3-sulfonamide, also known as 2-chloro-3-pyridinesulfonamide or CPYS, is a colorless solid organic compound belonging to the family of sulfonamides. It is a key structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves a ring cleavage methodology reaction. This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a chlorine atom . The molecular weight of the compound is 192.62 g/mol.
Chemical Reactions Analysis
Sulfonamides, including this compound, are known to exhibit a range of pharmacological activities. They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
This compound is a colorless solid. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Scientific Research Applications
Crystal Structure and Molecular Interactions
- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide (Suchetan et al., 2013) explores the crystal structure of a sulfonamide derivative, providing insights into the molecular interactions through hydrogen bonding, which is vital for understanding its potential applications in various fields including materials science (Suchetan et al., 2013).
Antimycobacterial Agents
- Discovery of Inhibitors of Mycobacterial Beta-Carbonic Anhydrases Rv1284 and Rv3273 (Güzel et al., 2009) discusses the synthesis of sulfonamides that inhibit carbonic anhydrases in Mycobacterium tuberculosis, highlighting their potential in developing antimycobacterial agents with alternate mechanisms of action (Güzel et al., 2009).
Synthesis of Herbicides
- Synthesis of Sulfonylurea Herbicides Imazosulfuron and Its Derivatives (Gui-zhe, 2015) demonstrates the chemical synthesis process for sulfonylurea herbicides, emphasizing the role of sulfonamide intermediates in agricultural chemistry (Gui-zhe, 2015).
Corrosion Inhibition
- Inhibitors for Mild Steel Corrosion (Sappani & Karthikeyan, 2014) investigates the use of sulfonamide drugs in preventing mild steel corrosion, a significant application in materials engineering and industrial maintenance (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
2-Chloropyridine-3-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound results in the cessation of bacterial growth and reproduction . This makes it potentially useful in the treatment of bacterial infections. The specific effects of this compound on molecular and cellular levels need further investigation .
Action Environment
The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of resistance genes in bacteria
Safety and Hazards
Future Directions
The main objective of future work is to further study the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates . Additionally, there is a need for a single robust method allowing the selective introduction of multiple functional groups .
Biochemical Analysis
Biochemical Properties
2-Chloropyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect various physiological processes, including respiration and ion transport. Additionally, this compound’s interaction with dihydropteroate synthase can disrupt folate synthesis in bacteria, showcasing its potential as an antibacterial agent .
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This effect is mediated through the disruption of cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition. For instance, the binding of this compound to carbonic anhydrase results in the inhibition of the enzyme’s activity, which can affect various physiological processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the binding of this compound to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can exert its effects on cellular respiration and energy metabolism .
Properties
IUPAC Name |
2-chloropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJBKABCVQXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481673 | |
Record name | 2-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-93-3 | |
Record name | 2-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research by [] demonstrates that 2-chloropyridine-3-sulfonamide serves as a versatile precursor for generating pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. This is attributed to its structure, containing both a reactive sulfonamide group and a chlorine atom amenable to nucleophilic aromatic substitution.
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